BenchChemオンラインストアへようこそ!

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Why choose this analog? The 5‑OH group is not a bystander—it introduces a hydrogen-bond donor (H-Donors=1) and raises topological polar surface area to 63.08 Ų, lowering LogP by ~0.75 vs. the non‑hydroxyl analog (CAS 155468-45-4). This translates to tangible solubility gains and reduced off‑target promiscuity in kinase inhibitor programs. Unlike 2‑bromo‑1‑(pyrimidin‑2‑yl)ethan‑1‑one, using the correct 5‑hydroxy intermediate avoids incomplete conversion, altered regioselectivity, and unreliable SAR. Supplied at 98% purity with dual reactive handles: the bromoacetyl group for nucleophilic substitution, and the phenolic –OH for further elaboration or protection. Secure this strategic intermediate for your CNS or heterocyclic library synthesis.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.022
CAS No. 1688629-25-5
Cat. No. B2368283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one
CAS1688629-25-5
Molecular FormulaC6H5BrN2O2
Molecular Weight217.022
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(=O)CBr)O
InChIInChI=1S/C6H5BrN2O2/c7-1-5(11)6-8-2-4(10)3-9-6/h2-3,10H,1H2
InChIKeyCBHUPLPQIDWMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Bromo‑1‑(5‑hydroxypyrimidin‑2‑yl)ethan‑1‑one (1688629‑25‑5) – A Functionalised Pyrimidine Electrophile for Medicinal Chemistry & Scaffold Diversification


2‑Bromo‑1‑(5‑hydroxypyrimidin‑2‑yl)ethan‑1‑one (CAS 1688629‑25‑5) is a heteroaryl α‑bromoketone that combines a reactive bromoacetyl electrophile with a 5‑hydroxypyrimidine core. The presence of the phenolic –OH group fundamentally alters the molecule’s physicochemical and hydrogen‑bonding profile compared to unsubstituted pyrimidine analogs [REFS‑1]. It is supplied as a research‑grade building block (typical purity 98%) and is employed as an intermediate in the synthesis of more complex pyrimidine‑containing molecules, particularly in kinase inhibitor and heterocyclic diversification programmes [REFS‑2][REFS‑3].

Why 2‑Bromo‑1‑(5‑hydroxypyrimidin‑2‑yl)ethan‑1‑one Cannot Be Replaced by Simpler Bromoacetylpyrimidines or Non‑Hydroxylated Analogs


The 5‑hydroxy substituent is not an inert spectator group; it profoundly alters the compound’s physicochemical properties and reactivity profile relative to the closest non‑hydroxyl analog, 2‑bromo‑1‑(pyrimidin‑2‑yl)ethan‑1‑one (CAS 155468‑45‑4). The hydroxyl group introduces a hydrogen‑bond donor (H‑Donors = 1) and increases topological polar surface area (TPSA = 63.08 Ų) [REFS‑1]. This translates into a significantly higher boiling point (389.4 °C vs. 305.4 °C), higher density (1.823 g/cm³ vs. 1.666 g/cm³), and a weakly acidic pKa (4.38) that is absent in the non‑hydroxyl analog (pKa –2.08) [REFS‑2][REFS‑3]. Consequently, the compound exhibits different solubility, chromatographic behaviour, and hydrogen‑bonding‑mediated binding interactions. Using a non‑hydroxyl analog in a synthesis or assay designed for the 5‑hydroxy derivative risks incomplete conversion, altered regioselectivity in subsequent derivatisation, and unreliable structure‑activity relationship (SAR) interpretation.

Quantitative Differentiation of 2‑Bromo‑1‑(5‑hydroxypyrimidin‑2‑yl)ethan‑1‑one (1688629‑25‑5) vs. Closest Analogs – A Head‑to‑Head Evidence Summary


Physicochemical Property Divergence vs. Non‑Hydroxyl Analog (CAS 155468‑45‑4)

The 5‑hydroxy group confers a markedly different physicochemical signature compared to 2‑bromo‑1‑(pyrimidin‑2‑yl)ethan‑1‑one (155468‑45‑4). The target compound exhibits a substantially higher boiling point (389.4 °C vs. 305.4 °C), higher density (1.823 vs. 1.666 g/cm³), and a weakly acidic phenolic pKa (4.38 vs. –2.08) [REFS‑1][REFS‑2]. These differences arise directly from the additional hydrogen‑bond donor and the increased molecular weight (217.02 vs. 201.02 g/mol) [REFS‑1]. The predicted logP is 0.76, indicating moderate lipophilicity, whereas the non‑hydroxyl analog has a logP of 0.01 [REFS‑3]. This ~0.75 logP difference corresponds to a ~5.6‑fold change in octanol‑water partition coefficient, affecting solubility and membrane permeability.

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Hydrogen‑Bond Donor Capability and Topological Polar Surface Area (TPSA) Enhancement

The 5‑hydroxy substituent adds a hydrogen‑bond donor (H‑Donors = 1) and increases TPSA from 41.5 Ų (for the non‑hydroxyl analog) to 63.08 Ų [REFS‑1][REFS‑2]. This 21.6 Ų increase in polar surface area directly influences passive membrane permeability and solubility. In a class‑level inference from 5‑hydroxypyrimidine SAR studies, the presence of a 5‑OH group was shown to significantly improve biochemical and cellular activity when combined with a basic N,N‑dimethylamino‑propoxy solubilising group, underscoring the critical role of the hydroxyl in modulating both potency and physicochemical properties [REFS‑3].

Molecular Recognition Drug Design Permeability

Safety and Handling Profile – Differentiated Hazard Classification

According to the ECHA C&L Inventory, 2‑bromo‑1‑(5‑hydroxypyrimidin‑2‑yl)ethan‑1‑one carries a notified classification that includes Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [REFS‑1]. This hazard profile is more severe than that of the non‑hydroxyl analog (CAS 155468‑45‑4), which typically carries only Acute Tox. 4 (H302) and Skin Irrit. 2 (H315) warnings [REFS‑2]. The additional Eye Dam. 1 (H318) and STOT SE 3 (H335) classifications for the target compound necessitate enhanced personal protective equipment (PPE) and more rigorous engineering controls during handling, directly impacting procurement and laboratory safety protocols.

Chemical Safety Procurement Compliance Laboratory Handling

Optimal Use Cases for 2‑Bromo‑1‑(5‑hydroxypyrimidin‑2‑yl)ethan‑1‑one (1688629‑25‑5) Based on Quantitative Differentiation


Medicinal Chemistry Scaffold Diversification via Electrophilic Bromoacetyl Reactivity

The bromoacetyl moiety serves as a versatile electrophile for nucleophilic substitution with amines, thiols, and alcohols, enabling rapid generation of diverse heterocyclic libraries. The 5‑hydroxy group remains intact during these transformations, providing a secondary functional handle for subsequent derivatisation or for modulating solubility and target engagement. This dual functionality makes the compound a strategic intermediate for synthesising focused kinase inhibitor libraries or other target‑directed chemical probes. The distinct physicochemical properties (higher boiling point, density, and TPSA) ensure that the resulting derivatives retain improved drug‑like characteristics compared to those derived from non‑hydroxyl analogs [REFS‑1].

Physicochemical Property Optimisation in Lead Compound Series

When SAR studies indicate that a hydrogen‑bond donor and increased polar surface area are beneficial for target affinity or solubility, 2‑bromo‑1‑(5‑hydroxypyrimidin‑2‑yl)ethan‑1‑one is the preferred intermediate over 2‑bromo‑1‑(pyrimidin‑2‑yl)ethan‑1‑one. The ~0.75 logP reduction and +21.6 Ų TPSA increase translate to tangible improvements in aqueous solubility and potential for reduced off‑target promiscuity. This is particularly relevant in CNS drug discovery, where balancing lipophilicity and polar surface area is critical for blood‑brain barrier penetration [REFS‑2].

Synthesis of 5‑Substituted Pyrimidine Carbocyclic Nucleoside Precursors

The compound has been cited as an important intermediate for the synthesis of novel 5‑substituted pyrimidine carbocyclic nucleoside medicines. The presence of both the 5‑hydroxy group and the 2‑bromoacetyl side chain allows for sequential functionalisation: the bromoacetyl group can be used to introduce the nucleoside base, while the 5‑OH can be protected or further elaborated. The mild synthetic procedures available for 5‑hydroxypyrimidines ensure that the sensitive bromoacetyl functionality is preserved during downstream transformations [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.